N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide
Overview
Description
“N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chromenyl group, which is a derivative of chromene, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation Reaction: The chromenyl intermediate is then reacted with an acylating agent, such as acetic anhydride, in the presence of a catalyst to form the acetamide derivative.
Substitution Reaction: The final step involves the substitution of the acetamide group with the dimethylphenyl group under suitable reaction conditions, such as the use of a base or a nucleophilic catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, “N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” could be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide: Lacks the propyl group, which may affect its chemical and biological properties.
N-(2,6-dimethylphenyl)-2-[(2-oxo-4-methyl-2H-chromen-7-yl)oxy]acetamide: Contains a methyl group instead of a propyl group, leading to different steric and electronic effects.
Uniqueness
The presence of the propyl group in “N-(2,6-dimethylphenyl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide” may confer unique properties, such as increased lipophilicity, altered reactivity, and potentially enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-4-6-16-11-21(25)27-19-12-17(9-10-18(16)19)26-13-20(24)23-22-14(2)7-5-8-15(22)3/h5,7-12H,4,6,13H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HREYHUAIHZRASY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(C=CC=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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